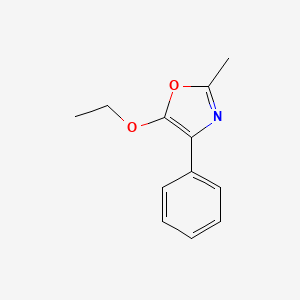
5-Ethoxy-2-methyl-4-phenyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2-methyl-4-phenyloxazole: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethoxyacetophenone with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions: 5-Ethoxy-2-methyl-4-phenyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
科学的研究の応用
Chemistry: 5-Ethoxy-2-methyl-4-phenyloxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be further utilized in chemical research.
Biology: In biological research, oxazole derivatives, including this compound, are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Oxazole derivatives have shown promise in drug discovery, particularly as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for various applications in material science.
作用機序
The mechanism of action of 5-Ethoxy-2-methyl-4-phenyloxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
類似化合物との比較
2-Methyl-4-phenyloxazole: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Methoxy-2-methyl-4-phenyloxazole: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.
4-Phenyl-2-oxazoline: A related compound with a different ring structure, which may result in distinct chemical and biological properties.
Uniqueness: 5-Ethoxy-2-methyl-4-phenyloxazole is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the ethoxy group, in particular, can influence its solubility, reactivity, and interactions with biological targets.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
5-ethoxy-2-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-11(13-9(2)15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChIキー |
VSSNAULWEQQSJF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=C(O1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


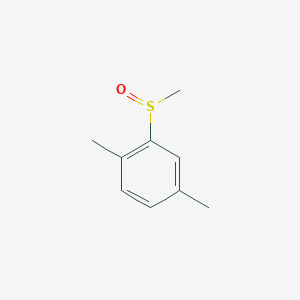
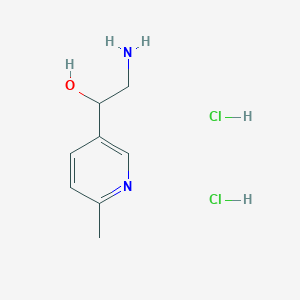
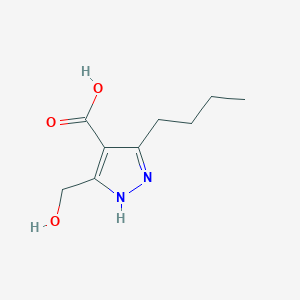
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)

![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
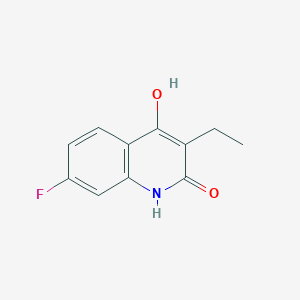
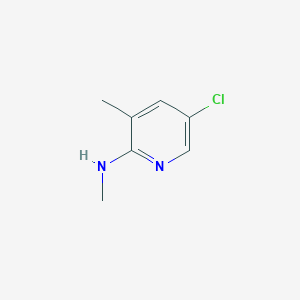
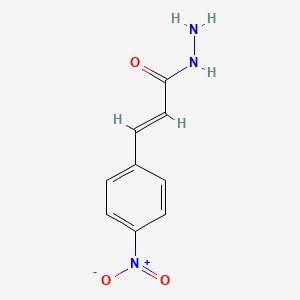
![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865314.png)
![2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one](/img/structure/B12865320.png)

![4-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12865327.png)
